N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]
Description
Properties
CAS No. |
141944-98-1 |
|---|---|
Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(2-formylphenoxy)-N-[2-[[2-(2-formylphenoxy)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C20H20N2O6/c23-11-15-5-1-3-7-17(15)27-13-19(25)21-9-10-22-20(26)14-28-18-8-4-2-6-16(18)12-24/h1-8,11-12H,9-10,13-14H2,(H,21,25)(H,22,26) |
InChI Key |
UEYIRIVQLMFYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NCCNC(=O)COC2=CC=CC=C2C=O |
Origin of Product |
United States |
Biological Activity
N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide] is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide] features two amide linkages and formylphenoxy groups connected by an ethane-1,2-diyl moiety. Its molecular formula is with a molecular weight of approximately 384.39 g/mol .
The synthesis typically involves the reaction of bis(aldehydes) with amines under specific conditions. For instance, one method includes reacting the potassium salt of salicylaldehyde with N,N'-(ethane-1,2-diyl)bis(2-chloroacetamide) in dimethylformamide (DMF), leading to the formation of the desired bis(amide) product.
Antimicrobial Activity
Preliminary studies indicate that N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide] exhibits significant antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains. The presence of the formylphenoxy moiety may enhance its interaction with biological targets, although specific mechanisms remain to be fully elucidated.
Anticancer Properties
Research has also highlighted the potential anticancer activity of this compound. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines. For example, compounds structurally related to N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide] have demonstrated cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .
Case Studies and Research Findings
A comparative analysis of structurally similar compounds reveals insights into the biological activity of N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]. The following table summarizes relevant compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N'-(Ethane-1,2-diyl)bis(2-(6-dimethylphenoxy)acetamide) | Similar ethane linkage; different phenoxy substituents | Enhanced lipophilicity due to methyl groups |
| N,N'-(1,3-Phenylenebis(methylene))bis(2-(formylphenoxy)acetamide) | Phenylene bridge instead of ethane | Different electronic properties affecting reactivity |
| 4-Amino-N,N'-bis(benzoyl)-ethylenediamine | Benzoyl groups; different amine structure | Distinct biological activities due to benzoyl substituents |
Although comprehensive interaction profiles are still under investigation, preliminary data suggest that N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide] may interact with specific enzymes or receptors involved in disease pathways. Understanding these interactions will be crucial for elucidating its mechanisms of action against microbial and cancerous cells.
Chemical Reactions Analysis
Key Reaction Conditions
-
Nucleophilic Substitution : Formation of the bis(amide) involves substitution of bromine or chlorine atoms in intermediates with aldehyde groups, typically under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
-
Reflux : Critical for completing substitution reactions (e.g., 12-hour reflux in acetonitrile for the bromoacetamide route) .
-
Purification : Post-reaction steps include chromatography (e.g., silica gel with MeOH:CHCl₃ mixtures) or recrystallization to isolate pure product .
Chemical Transformations
The compound undergoes further reactions due to its reactive formyl group and amide functionalities :
-
Condensation with Amines : Reacts with 6-aminouracil in acetic acid to form tetrakis(6-aminouracil)methane derivatives, though cyclization attempts were unsuccessful .
-
Cyclization Attempts : Unsuccessful cyclization of similar systems in acetic acid highlights the limitations of certain reaction pathways .
-
Analytical Characterization :
Critical Analysis of Reactivity
-
Functional Group Interactions : The ethane-1,2-diyl linker and formyl groups enable participation in cross-coupling or cycloaddition reactions, though experimental evidence for these pathways is limited in the reviewed literature.
-
Thermal Stability : While not explicitly quantified, the compound’s amide bonds typically exhibit moderate thermal stability, with purification steps (e.g., chromatography) ensuring removal of thermally labile byproducts .
Comparison with Similar Compounds
Substituent Variation on the Phenoxy Group
N,N'-(Ethane-1,2-diyl)bis[2-(3-formylphenoxy)acetamide] (12b)
- Key Differences : The formyl group is at the meta position (vs. ortho in the parent compound).
- Properties : Lower melting point (188–190°C) and altered IR absorption (ν 1693 cm⁻¹ for CO) .
- Synthetic Utility: Reacts with malononitrile to form chromene derivatives, demonstrating positional isomer effects on cyclization .
N,N'-(Ethane-1,2-diyl)bis[2-(3,4-dimethoxyphenyl)acetamide] (24)
- Key Differences : Methoxy groups replace formyl, enhancing solubility.
- Properties : White solid (80% yield), ¹H NMR δ 3.84 ppm (s, 12H, OCH₃) .
- Applications: Potential use in drug delivery due to improved hydrophilicity .
N,N'-(Ethane-1,2-diyl)bis(2-(4-(quinoxalin-2-yl)phenoxy)acetamide) (10a)
- Key Differences: Quinoxaline moieties introduce π-conjugation and hydrogen-bonding sites.
- Properties : Demonstrated cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 8.2 µM) .
- Advantage : Bioactivity surpasses the parent compound, highlighting the role of heterocyclic substituents .
Variation in the Central Linker
N,N'-(Butane-1,4-diyl)bis[2-(2-formylphenoxy)acetamide]
- Key Differences : Longer butane linker increases molecular flexibility.
- Impact : Reduced crystallinity (lower melting point) and altered pharmacokinetics in biological systems .
N,N'-(Propane-1,3-diyl)bis(2-(4-(quinoxalin-2-yl)phenoxy)acetamide) (10d)
- Properties : Moderate cytotoxicity (IC₅₀ = 12.5 µM), indicating linker length inversely correlates with bioactivity in some cases .
Functional Group Modifications
N,N'-(Ethane-1,2-diyl)bis[2-cyano-3-(dimethylamino)acrylamide] (20)
- Key Differences: Cyano and dimethylamino groups replace formyl and phenoxy units.
- Synthesis: Derived from cyanoacetamide and DMF-DMA, yielding a yellow powder (54% yield) .
- Applications : Intermediate for synthesizing triazolo-thiadiazines .
N,N'-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) (8)
- Key Differences: Phenylketone groups replace formylphenoxy units.
- Crystallography : Bond lengths (C=O: 1.212 Å) and angles confirm planar amide geometry, enhancing stability .
Deuterated and Isotopic Analogs
N,N'-(Ethane-d₄-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide)
- Applications : Used as a labeled standard in mass spectrometry for pharmacokinetic studies .
Q & A
Q. What are the standard synthetic routes for N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]?
The compound is synthesized via nucleophilic substitution. The potassium salt of salicylaldehyde reacts with N,N'-(ethane-1,2-diyl)bis(2-chloroacetamide) in dimethylformamide (DMF) at reflux, yielding the target bis-formylphenoxy acetamide (60–65%). Reaction conditions include stoichiometric control and solvent selection to optimize purity and yield .
Q. How is the compound characterized in academic research?
Characterization involves:
- IR spectroscopy : Peaks at ~1665–1751 cm⁻¹ (C=O stretching) and ~3162–3286 cm⁻¹ (N-H stretching) .
- NMR : Distinct singlet signals for CH₂ groups (δ 3.23–4.94 ppm), aromatic protons (δ 6.84–8.26 ppm), and NH protons (δ 8.08–8.26 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 632 for C₂₈H₂₈N₁₀O₄S₂) confirm molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages validate stoichiometry (e.g., C: 53.15% calculated vs. 53.22% observed) .
Q. What biological activities have been investigated for this compound?
Preliminary studies focus on cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC₅₀ values determined via MTT assays. Apoptosis induction is quantified using Annexin V-FITC/PI staining, and enzyme inhibition (e.g., kinases) is assessed via fluorometric assays .
Advanced Research Questions
Q. How can bromination challenges during intermediate synthesis be addressed?
Direct bromination with Br₂ in acetic acid often produces mixtures of mono- and di-brominated byproducts. A robust alternative uses N-bromosuccinimide (NBS) catalyzed by p-toluenesulfonic acid (p-TsOH) in acetonitrile, yielding pure bis(2-bromoacetyl) derivatives for downstream heterocyclic coupling .
Q. What strategies are used to analyze structure-activity relationships (SAR) for cytotoxicity?
SAR studies compare derivatives with varying substituents (e.g., methyl, phenyl) on the phenoxy ring and spacer length (ethane-1,2-diyl vs. longer alkane chains). Cytotoxicity data (e.g., IC₅₀) are modeled against electronic (Hammett constants) and steric parameters to identify pharmacophoric motifs .
Q. How are contradictions in spectral data resolved during characterization?
Overlapping NMR signals (e.g., aromatic protons in ortho-substituted derivatives) are resolved using 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For ambiguous mass spectrometry fragments, high-resolution MS (HRMS) or tandem MS/MS provides precise m/z matching .
Q. What computational methods support structural and interaction studies?
X-ray crystallography data (e.g., bond lengths, angles, and torsional parameters from Tables S1–S7) enable density functional theory (DFT) optimization of molecular geometry. Molecular docking studies against biological targets (e.g., kinases) use crystallographic coordinates to predict binding affinities .
Q. What challenges arise in cyclization reactions involving this compound?
Cyclization of bis-aldehydes with 6-aminouracil requires acidic conditions (acetic acid with p-TsOH) and prolonged heating (3+ hours) to form fused pyridopyrimidine systems. Uncyclized intermediates dominate under mild conditions, necessitating rigorous reaction monitoring via TLC .
Methodological Notes
- Experimental Design : Always include control reactions (e.g., without catalysts) to validate product formation pathways .
- Data Reproducibility : Replicate spectral analyses across solvents (DMSO-d₆, CDCl₃) to confirm signal assignments .
- Ethical Compliance : Biological assays must follow institutional biosafety protocols, particularly for cytotoxic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
